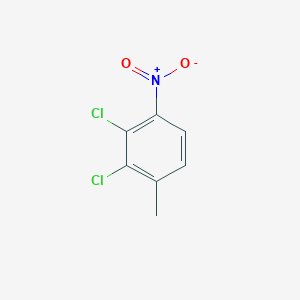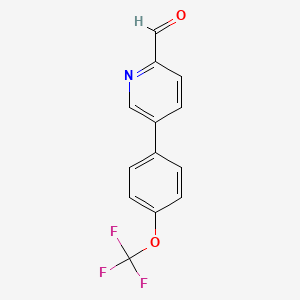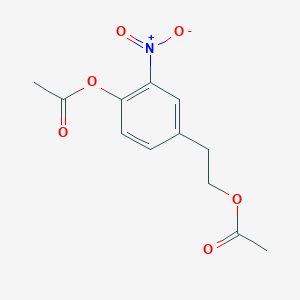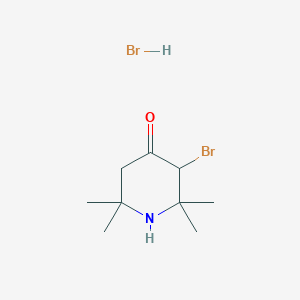
3-Bromo-2,2,6,6-tetramethylpiperidin-4-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,2,6,6-tetramethylpiperidin-4-one hydrobromide is a chemical compound with the molecular formula C9H16BrNO. It is a derivative of piperidinone, characterized by the presence of a bromine atom and four methyl groups attached to the piperidine ring. This compound is often used as a synthetic intermediate in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2,6,6-tetramethylpiperidin-4-one hydrobromide typically involves the bromination of 2,2,6,6-tetramethylpiperidin-4-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the product is isolated by crystallization or extraction techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction rates, higher yields, and better control over reaction conditions. The use of microreactors and fixed-bed reactors can enhance the efficiency of the bromination process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,2,6,6-tetramethylpiperidin-4-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can yield different reduced forms of piperidinone.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidinones, while oxidation and reduction reactions produce oxo and reduced derivatives, respectively .
Applications De Recherche Scientifique
3-Bromo-2,2,6,6-tetramethylpiperidin-4-one hydrobromide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,2,6,6-tetramethylpiperidin-4-one hydrobromide involves its interaction with specific molecular targets. The bromine atom and the piperidinone ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules through non-covalent interactions, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one: Another brominated derivative with similar reactivity but different substitution patterns.
2,2,6,6-Tetramethylpiperidin-4-one: The parent compound without bromine substitution, used as a precursor in various syntheses.
Uniqueness
3-Bromo-2,2,6,6-tetramethylpiperidin-4-one hydrobromide is unique due to its specific bromine substitution, which imparts distinct reactivity and binding properties. This makes it valuable in applications where selective bromination is required, and it offers advantages over non-brominated analogs in certain chemical and biological contexts .
Propriétés
Formule moléculaire |
C9H17Br2NO |
|---|---|
Poids moléculaire |
315.05 g/mol |
Nom IUPAC |
3-bromo-2,2,6,6-tetramethylpiperidin-4-one;hydrobromide |
InChI |
InChI=1S/C9H16BrNO.BrH/c1-8(2)5-6(12)7(10)9(3,4)11-8;/h7,11H,5H2,1-4H3;1H |
Clé InChI |
IJVPSFQNZBMOLI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(C(N1)(C)C)Br)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


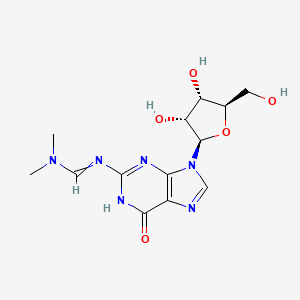
![Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate](/img/structure/B14027190.png)

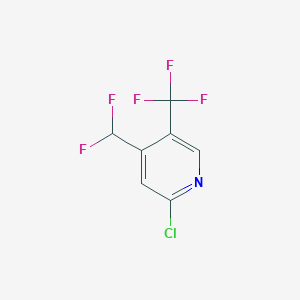




![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)
